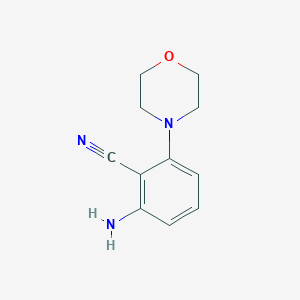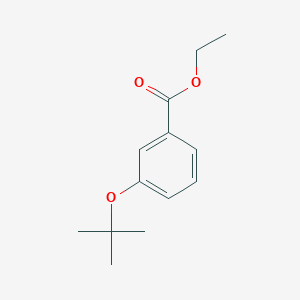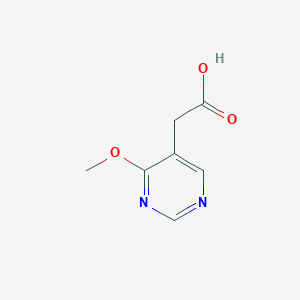![molecular formula C6H6N2OS B8688322 {imidazo[4,3-b][1,3]thiazol-3-yl}methanol](/img/structure/B8688322.png)
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol is a heterocyclic compound that features both imidazole and thiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {imidazo[4,3-b][1,3]thiazol-3-yl}methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with formaldehyde and formic acid under acidic conditions to form the imidazo[5,1-b]thiazole ring system . Another method involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as the use of biodegradable solvents and catalysts, can make the industrial production more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole and thiazole rings can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of hydrogenated imidazo[5,1-b]thiazole derivatives.
Substitution: Formation of various substituted imidazo[5,1-b]thiazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: Used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of {imidazo[4,3-b][1,3]thiazol-3-yl}methanol involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity . Additionally, the compound can interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol can be compared with other similar compounds, such as:
Imidazo[2,1-b]thiazoles: These compounds have a similar ring structure but differ in the position of the nitrogen and sulfur atoms.
Imidazo[1,5-c]thiazoles: These compounds have a different arrangement of the imidazole and thiazole rings.
Imidazo[1,2-c]thiazoles: These compounds have a different connectivity between the imidazole and thiazole rings.
The uniqueness of this compound lies in its specific ring structure and the presence of the hydroxymethyl group, which can impart unique chemical and biological properties .
Propiedades
Fórmula molecular |
C6H6N2OS |
|---|---|
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
imidazo[5,1-b][1,3]thiazol-3-ylmethanol |
InChI |
InChI=1S/C6H6N2OS/c9-2-5-3-10-6-1-7-4-8(5)6/h1,3-4,9H,2H2 |
Clave InChI |
GGAIHFLAFATQRG-UHFFFAOYSA-N |
SMILES canónico |
C1=C2N(C=N1)C(=CS2)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(3-Bromopyridin-2-yl)oxy]cyclohexyl}amine](/img/structure/B8688260.png)


![(-)-{[7-(4-Chloro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}amine](/img/structure/B8688288.png)



![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B8688338.png)




